1-butyl-N-{4-[(2-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[(2-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[(2-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Formation of the Carbamoyl Group: The carbamoyl group can be formed through a reaction between an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[(2-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-butyl-N-{4-[(2-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[(2-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-{4-[(2-bromophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-{4-[(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-butyl-N-{4-[(2-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C22H24ClN3O3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-butyl-N-[4-[(2-chlorophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3/c1-2-3-12-26-14-16(13-20(26)27)22(29)24-17-10-8-15(9-11-17)21(28)25-19-7-5-4-6-18(19)23/h4-11,16H,2-3,12-14H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
YDLVXEZBGVVRSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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